![molecular formula C70H92ClN17O14 B055110 Cetrorelix CAS No. 120287-85-6](/img/structure/B55110.png)
Cetrorelix
Übersicht
Beschreibung
Cetrorelix ist ein synthetisches Dekapeptid und ein Gonadotropin-Releasing-Hormon-Antagonist. Es wird hauptsächlich in der assistierten Reproduktion eingesetzt, um vorzeitige Luteinisierungshormon-Schübe zu hemmen und so eine vorzeitige Ovulation zu verhindern . This compound wird auch zur Behandlung von hormonabhängigen Krebserkrankungen und bestimmten gutartigen gynäkologischen Erkrankungen eingesetzt .
Wirkmechanismus
Target of Action
Cetrorelix is a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH) . Its primary targets are the GnRH receptors located on the pituitary cells . GnRH controls another hormone called luteinizing hormone (LH), which initiates ovulation during the menstrual cycle .
Mode of Action
This compound works by binding to the GnRH receptors and acting as a potent inhibitor of gonadotropin secretion . It competes with natural GnRH for binding to membrane receptors on pituitary cells, thus controlling the release of LH and follicle-stimulating hormone (FSH) in a dose-dependent manner .
Biochemical Pathways
The binding of this compound to the GnRH receptors inhibits the release of LH and FSH from the gonadotrophic cells of the anterior pituitary . This prevents the LH surge that would normally trigger ovulation, thereby inhibiting the production of sex steroids .
Pharmacokinetics
This compound exhibits a bioavailability of 85% . It has a protein binding of 86% and an elimination half-life that varies between 20 and 80 hours . It is excreted in feces (5% to 10% as unchanged drug and metabolites) and urine (2% to 4% as unchanged drug) .
Result of Action
The action of this compound results in the inhibition of premature LH surges in women undergoing controlled ovarian stimulation . It also leads to a significant depletion of primordial/primary ovarian follicles .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, this compound is highly resistant to degrading enzymes like Pronase and Nargase (Subtilisin) for several days . .
Wissenschaftliche Forschungsanwendungen
Applications in Reproductive Medicine
Cetrorelix is primarily used in controlled ovarian stimulation protocols. Its applications include:
- Controlled Ovarian Stimulation : this compound is administered to prevent premature LH surges during ART, thereby enhancing the chances of successful ovulation and fertilization. This application significantly reduces the risk of ovarian hyperstimulation syndrome (OHSS) compared to traditional GnRH agonist protocols .
- In Vitro Fertilization (IVF) : In IVF cycles, this compound helps in synchronizing follicular development by allowing for better control over the timing of ovulation induction .
Data Table: Efficacy in Ovarian Stimulation
Applications in Oncology
This compound has shown promise in cancer treatment, particularly in hormone-sensitive tumors. Its applications include:
- Prostate Cancer : this compound has been used to manage advanced prostate cancer by suppressing testosterone production, which can fuel tumor growth .
- Multiple Myeloma : Recent studies indicate that this compound inhibits growth and induces apoptosis in myeloma cells, including those resistant to other treatments like bortezomib and lenalidomide. It affects key signaling pathways such as NF-κB and STAT3, which are crucial for myeloma cell survival .
Case Study: this compound in Multiple Myeloma Treatment
A study investigated the effects of this compound on multiple myeloma cell lines and primary patient samples. The findings revealed:
- Inhibition of Cell Growth : Significant reduction in colony-forming ability.
- Induction of Apoptosis : Increased expression of pro-apoptotic markers.
- In Vivo Efficacy : The compound inhibited tumor growth in xenograft models without notable side effects .
Additional Insights and Future Directions
This compound's role extends beyond reproductive health and oncology. Emerging research suggests potential applications in managing menopausal symptoms and other endocrine disorders due to its ability to modulate hormonal levels effectively .
Future Research Directions
- Investigating long-term effects and safety profiles in diverse populations.
- Exploring combination therapies with other oncological agents.
- Assessing its efficacy in treating other hormone-sensitive conditions.
Biochemische Analyse
Biochemical Properties
Cetrorelix competes with natural GnRH for binding to membrane receptors on pituitary cells, thus controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in a dose-dependent manner . This interaction with GnRH receptors is crucial for its biochemical function .
Cellular Effects
This compound has significant effects on various types of cells, particularly the gonadotrophic cells of the anterior pituitary . By inhibiting GnRH, it prevents the premature release of eggs during the menstrual cycle . This influences cell function by controlling the release of LH and FSH .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the gonadotropin-releasing hormone receptor and acting as a potent inhibitor of gonadotropin secretion . It competes with natural GnRH for binding to membrane receptors on pituitary cells, thus controlling the release of LH and FSH .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a single subcutaneous injection of this compound can significantly decrease the number of pituitary membrane receptors for LH-RH in a time-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in rats and dogs, population mean estimates of IC50 were 1.39 and 1.24 ng/ml, respectively . This suggests that the effects of this compound are dose-dependent .
Metabolic Pathways
In in vitro studies, this compound was found to be stable against phase I- and phase II-metabolism . This compound was transformed by peptidases, and the (1-4) peptide was the predominant metabolite .
Transport and Distribution
This compound is distributed within cells and tissues in a specific manner. The volume of distribution of this compound is approximately 1.16 L/kg . This suggests that this compound is widely distributed in the body .
Subcellular Localization
The subcellular localization of this compound is related to its mechanism of action. After binding to the GnRH receptor on the cell membrane, this compound controls the release of LH and FSH . This suggests that this compound primarily localizes to the cell membrane where the GnRH receptors are located .
Vorbereitungsmethoden
Cetrorelix wird mittels Festphasenpeptidsynthese synthetisiert. Der Prozess beinhaltet die Verwendung von Fmoc-Linker-MBHA-Harz als Ausgangsmaterial, das sequentiell mit Aminosäuren gekoppelt wird, die durch Fmoc-Gruppen geschützt sind . Bei der Synthese werden Kondensationsmittel wie HBTU/HOBT oder DIC/HOBT eingesetzt . Nachdem die Peptidkette aufgebaut ist, wird eine Acetylierung durchgeführt, gefolgt von einer Entschützung und Spaltung vom Harz. Das resultierende Cetrorelixacetat wird mittels chromatographischer Verfahren gereinigt und anschließend lyophilisiert, um das Endprodukt zu erhalten .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Beinhalten den Austausch von Schutzgruppen während der Synthese.
Acetylierung: Einführung einer Acetylgruppe in die Peptidkette.
Entschützung: Entfernung von Schutzgruppen, um das funktionelle Peptid freizulegen.
Häufig verwendete Reagenzien in diesen Reaktionen sind HBTU, HOBT, DIC und verschiedene Lösungsmittel zur chromatographischen Reinigung . Das Hauptprodukt, das gebildet wird, ist Cetrorelixacetat, das weiterverarbeitet wird, um die endgültige pharmazeutische Form zu erhalten .
Analyse Chemischer Reaktionen
Cetrorelix undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of protecting groups during synthesis.
Acetylation: Introduction of an acetyl group to the peptide chain.
Deprotection: Removal of protecting groups to reveal the functional peptide.
Common reagents used in these reactions include HBTU, HOBT, DIC, and various solvents for chromatographic purification . The major product formed is this compound acetate, which is further processed to obtain the final pharmaceutical form .
Vergleich Mit ähnlichen Verbindungen
Cetrorelix wird mit anderen Gonadotropin-Releasing-Hormon-Antagonisten wie Ganirelix und Degarelix verglichen. Während alle diese Verbindungen die Gonadotropinsekretion hemmen, ist this compound einzigartig in seiner spezifischen Verwendung in der assistierten Reproduktion und seinem günstigen Sicherheitsprofil . Ähnliche Verbindungen sind:
Ganirelix: Ein weiterer Gonadotropin-Releasing-Hormon-Antagonist, der in der assistierten Reproduktion eingesetzt wird.
Degarelix: Wird hauptsächlich zur Behandlung von Prostatakrebs eingesetzt.
This compound sticht durch seine spezifischen Anwendungen in der Reproduktionsmedizin und seine Wirksamkeit bei der Verhinderung des ovariellen Hyperstimulationssyndroms hervor .
Biologische Aktivität
Cetrorelix is a synthetic decapeptide that functions as a potent antagonist of gonadotropin-releasing hormone (GnRH). Its primary biological activity involves inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive functions. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical applications, and research findings.
This compound binds competitively to GnRH receptors in the anterior pituitary gland, effectively blocking the action of endogenous GnRH. This inhibition prevents the release of LH and FSH, leading to a suppression of ovarian function and ovulation. The key points regarding its mechanism include:
- Receptor Binding : this compound competes with natural GnRH for binding to pituitary receptors, controlling gonadotropin release in a dose-dependent manner .
- Pharmacodynamics : It has been shown to decrease plasma concentrations of LH and FSH significantly, thus preventing premature ovulation during assisted reproductive technologies (ART) like in vitro fertilization (IVF) .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Following subcutaneous administration, this compound is rapidly absorbed with a mean absolute bioavailability of approximately 85% .
- Distribution : The volume of distribution is about 1.16 L/kg, with 86% protein binding .
- Metabolism : It is primarily metabolized by peptidases, with minimal phase I and II metabolism observed in vitro .
- Elimination : The drug is eliminated predominantly through renal pathways, with an elimination half-life that supports its use in clinical settings .
Clinical Applications
This compound is primarily used in reproductive medicine. Its applications include:
- Inhibition of Premature LH Surge : It is utilized during controlled ovarian stimulation protocols to prevent premature ovulation, thereby enhancing the success rates of IVF procedures .
- Management of Ovarian Hyperstimulation Syndrome (OHSS) : Clinical studies indicate that this compound can reduce the incidence of moderate to severe OHSS when administered during the luteal phase after ovum pickup .
Case Studies
-
Ovarian Stimulation Protocols :
A study involving 102 patients undergoing controlled ovarian stimulation demonstrated that administration of this compound significantly reduced the incidence of severe OHSS compared to control groups . The treatment group received 0.25 mg for five days starting on the day of ovum pickup, resulting in no cases of critical OHSS. -
Comparative Efficacy :
In a randomized trial comparing this compound with Ganirelix (another GnRH antagonist), both drugs effectively prevented LH surges; however, this compound required fewer injections, enhancing patient convenience without compromising efficacy or safety profiles .
Research Findings
Recent studies have expanded the understanding of this compound beyond reproductive health:
- Antitumor Activity : Research indicates that this compound may inhibit growth and induce apoptosis in multiple myeloma cells. It downregulates critical survival pathways such as NF-κB and STAT3, demonstrating potential as an adjunct therapy in oncology .
- In Vivo Studies : Animal studies have shown that this compound effectively suppresses LH and testosterone levels in male rats, confirming its role as a potent hormonal antagonist .
Summary Table of Key Findings
Feature | Details |
---|---|
Mechanism | GnRH receptor antagonist |
Bioavailability | ~85% after subcutaneous injection |
Volume of Distribution | 1.16 L/kg |
Protein Binding | 86% |
Clinical Use | IVF protocols, prevention of OHSS |
Antitumor Effects | Induces apoptosis in myeloma cells |
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNPWPIBESPSIF-MHWMIDJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H92ClN17O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040996 | |
Record name | Cetrorelix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1431.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cetrorelix | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.94e-03 g/L | |
Record name | Cetrorelix | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cetrorelix binds to the gonadotropin releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion. It competes with natural GnRH for binding to membrane receptors on pituitary cells and thus controls the release of LH and FSH in a dose-dependent manner., Cetrotide competes with natural GnRH for binding to membrane receptors on pituitary cells and thus controls the release of LH and FSH in a dose-dependent manner. The onset of LH suppression is approximately one hour with the 3 mg dose and two hours with the 0.25 mg dose. This suppression is maintained by continuous treatment and there is a more pronounced effect on LH than on FSH. An initial release of endogenous gonadotropins has not been detected with Cetrotide, which is consistent with an antagonist effect., GnRH induces the production and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH) from the gonadotrophic cells of the anterior pituitary. Due to a positive estradiol (E2) feedback at midcycle, GnRH liberation is enhanced resulting in an LH-surge. This LH-surge induces the ovulation of the dominant follicle, resumption of oocyte meiosis and subsequently luteinization as indicated by rising progesterone levels., The mechanisms through which luteinizing hormone (LH)-releasing hormone (LHRH) antagonists suppress pituitary gonadotroph functions and LHRH-receptor (LHRH-R) expression are incompletely understood. Consequently, we investigated the direct effect of LHRH antagonist cetrorelix in vitro on the expression of the pituitary LHRH-R gene and its ability to counteract the exogenous LHRH and the agonist triptorelin in the regulation of this gene. We also compared the effects of chronic administration of cetrorelix and triptorelin on the LHRH-R mRNA level and gonadotropin secretion in ovariectomized (OVX) and normal female rats. The exposure of pituitary cells in vitro to 3-min pulses of 1 nM LHRH or 0.1 nM triptorelin for 5 hr increased the LHRH-R mRNA level by 77-88%. Continuous perfusion of the cells with 50 nM cetrorelix did not cause any significant changes, but prevented the stimulatory effect of LHRH pulses on the receptor mRNA expression. In OVX rats, 10 days after administration of a depot formulation of cetrorelix, releasing 100 microg of peptide daily, the elevated LHRH-R mRNA level was decreased by 73%, whereas daily injection of 100 microg of triptorelin caused a 41% suppression. In normal female rats, cetrorelix treatment suppressed the LHRH-R mRNA level by 33%, but triptorelin increased it by 150%. The highly elevated serum LH levels in OVX rats and the normal LH concentration of cycling rats were rapidly and completely suppressed by cetrorelix. Triptorelin decreased the serum LH in OVX rats to the precastration level, but had no effect on basal LH in normal rats. Our results confirm that LHRH antagonists, such as cetrorelix, inhibit the gene expression of pituitary LHRH-R indirectly, by counteracting the stimulatory effect of LHRH. A rapid suppression of serum LH by LHRH antagonists would be advantageous in the treatment of sex hormone-dependent tumors and other conditions., Cetrorelix binds with high affinity to luteinising hormone releasing hormone (LHRH) receptors, and labelled LHRH was shown to be displaced from the two classes of LHRH receptors by the compound. In vitro, cetrorelix dose-dependently inhibited the LHRH-mediated LH release in perfused rat pituitary cell systems. Further, in a recently established in vitro assay, cetrorelix proved to be a high affinity antagonist at the LHRH-receptor and dose-dependently blocked the signal transduction induced by LHRH. | |
Record name | Cetrorelix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00050 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CETRORELIX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7696 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
120287-85-6 | |
Record name | Cetrorelix [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120287856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetrorelix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00050 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cetrorelix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-N-[(2S)-5-carbamimidamido-1-[(2S)-2-{[(1R)-1-carbamoylethyl]carbamoyl}pyrrolidin-1-yl]-1-oxopentan-2-yl]-2-[(2R)-5-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-3-(4-chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-yl)propanamido]propanamido]-3-(pyridin-3-yl)propanamido]-3-hydroxypropanamido]-3-(4-hydroxyphenyl)propanamido]pentanamido]-4-methylpentanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETRORELIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON1HFZ4BA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CETRORELIX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7696 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cetrorelix | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.